N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine
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Overview
Description
N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine is a compound belonging to the class of imidazo[1,2-b]pyridazinesThe imidazo[1,2-b]pyridazine moiety is a privileged structure in drug discovery, known for its ability to interact with various biological targets .
Mechanism of Action
Target of Action
The primary target of N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine is the Transforming Growth Factor-β Activated Kinase 1 (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis .
Mode of Action
This compound interacts with TAK1, inhibiting its enzymatic activity at nanomolar concentrations . This interaction results in the suppression of TAK1’s role in promoting cell growth and differentiation .
Biochemical Pathways
The inhibition of TAK1 affects various biochemical pathways. TAK1 is involved in the activation of various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands . The inhibition of TAK1 disrupts these pathways, leading to downstream effects such as the suppression of cell growth and differentiation .
Result of Action
The inhibition of TAK1 by this compound leads to significant molecular and cellular effects. Specifically, it has been found to inhibit the growth of multiple myeloma cell lines with GI50 values as low as 30 nM . This suggests that the compound has potential therapeutic applications in the treatment of multiple myeloma .
Preparation Methods
The synthesis of N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization and subsequent functionalization steps .
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability .
Chemical Reactions Analysis
N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted imidazo[1,2-b]pyridazines .
Scientific Research Applications
Comparison with Similar Compounds
N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine can be compared with other imidazo[1,2-b]pyridazine derivatives, such as:
Imidazo[1,2-b]pyridazin-8-amine:
6-substituted imidazo[1,2-b]pyridazines: These compounds exhibit varying degrees of kinase selectivity and potency, depending on the nature of the substituents.
The uniqueness of this compound lies in its specific substitution pattern, which confers distinct biological activity and selectivity towards certain kinases .
Properties
IUPAC Name |
N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-2-8(1)7-12-9-3-4-10-11-5-6-14(10)13-9/h3-6,8H,1-2,7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHAOCPDKFELRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NN3C=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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